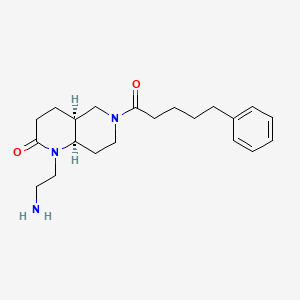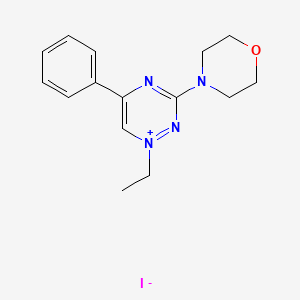![molecular formula C16H16BrN3O2 B5272824 N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide](/img/structure/B5272824.png)
N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a bromophenyl group, and a carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. One common method involves the bromination of phenyl compounds followed by the introduction of the carbonyl group. The next step involves the coupling of this intermediate with a pyridine-2-carboxamide derivative through an amide bond formation reaction. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The bromophenyl group may play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide
- N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide
- N-(3-{[(2-iodophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide
Uniqueness
N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets, making it a valuable molecule for drug discovery and development.
Properties
IUPAC Name |
N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-7-2-1-6-12(13)15(21)19-10-5-11-20-16(22)14-8-3-4-9-18-14/h1-4,6-9H,5,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPTXSGVYOWNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC(=O)C2=CC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-ethoxypiperidin-1-yl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5272743.png)

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5272760.png)
![2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5272763.png)
![N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide](/img/structure/B5272778.png)
![(E)-3-(2-chloro-8-methylquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5272780.png)

![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5272806.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5272812.png)


![4-(5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3-thiazol-2-yl)morpholine](/img/structure/B5272836.png)
![4-[(2-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B5272847.png)
